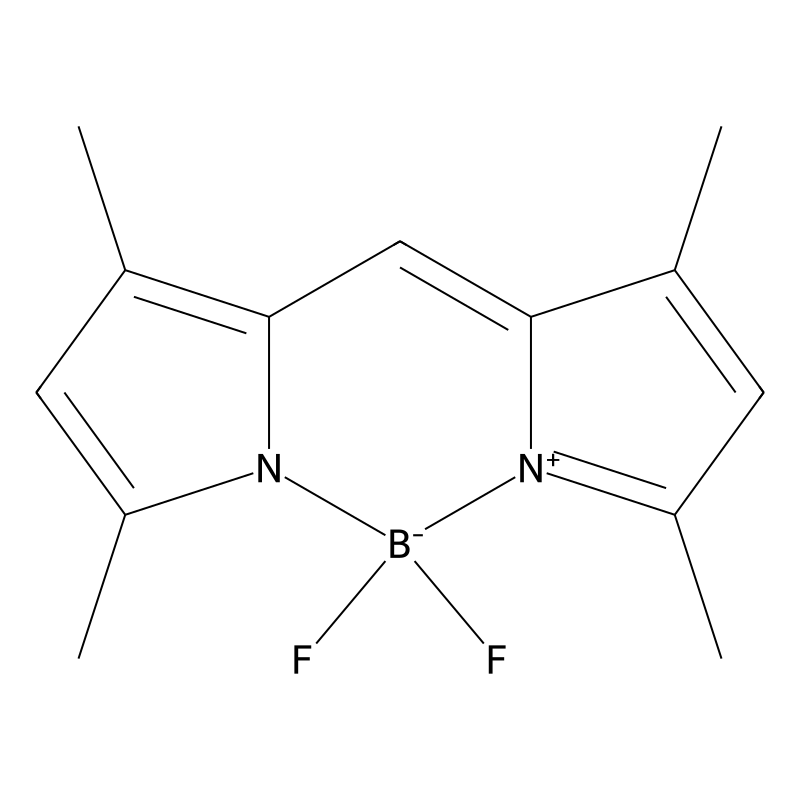

2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1.3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide, also commonly referred to as BODIPY™ 505/515, is a member of a larger class of compounds known as boron-dipyrromethenes (BODIPYs). BODIPYs are a versatile class of fluorescent molecules with applications in various scientific research fields [, ].

Subheading: Fluorescent Labeling

One of the primary applications of 1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide is in fluorescent labeling []. Due to its strong absorption and emission properties, it can be attached to biomolecules like proteins, lipids, and nucleic acids. This allows researchers to track the movement and localization of these molecules within cells and tissues [].

Here are some specific examples of its use in fluorescent labeling:

- Labeling proteins for live-cell imaging [].

- Tracking the movement of lipids in membranes [].

- Visualizing the distribution of DNA and RNA in cells.

Subheading: Photochemical and Optical Properties

The structure of 1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide allows for tunable photochemical and optical properties []. This means that researchers can modify the molecule to achieve specific absorption and emission wavelengths, making it suitable for various applications. For instance, BODIPY 505/515 has an excitation maximum around 505 nm and an emission maximum around 515 nm, which falls within the visible range of light [].

These tunable properties make BODIPY 505/515 valuable for:

2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound characterized by its intricate structure and unique functional groups. This compound belongs to a class of organic molecules known for their diverse applications in pharmaceuticals and materials science. Its structure features multiple fluorinated groups and a bicyclic framework, which contribute to its potential biological activity and chemical reactivity. The presence of both nitrogen and boron within the structure enhances its properties, making it a candidate for various applications in advanced chemistry.

The primary function of BODIPY lies in its fluorescence properties. Upon absorbing light, the molecule undergoes electronic excitation and emits light at a longer wavelength. This property allows BODIPY to be used as a fluorescent probe for various applications, including:

- Bioimaging: BODIPY derivatives can be tagged to biomolecules like proteins or nucleic acids, enabling researchers to visualize them within cells.

- Sensors: BODIPY's fluorescence can be sensitive to changes in its environment, making it a potential candidate for developing sensors for specific molecules or environmental conditions.

The chemical reactivity of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene can be attributed to its unique structural features. It may undergo various reactions such as:

- Electrophilic substitution: The electron-withdrawing fluorine atoms enhance the electrophilic character of the compound.

- Nucleophilic attack: The azonia group can participate in nucleophilic reactions due to the positive charge on nitrogen.

- Coordination chemistry: The boron atom can coordinate with other ligands, making it useful in organometallic chemistry.

The synthesis of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene typically involves multiple synthetic steps:

- Formation of the bicyclic framework: This may involve cyclization reactions using suitable precursors.

- Introduction of fluorine substituents: Fluorination can be achieved through electrophilic fluorination techniques.

- Incorporation of nitrogen and boron: Utilizing boron reagents and nitrogen sources to introduce the azonia group into the structure.

These steps require careful control of reaction conditions to ensure high yields and purity.

The unique properties of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene make it suitable for various applications:

- Pharmaceuticals: Potential use as a drug candidate due to its biological activity.

- Materials science: Its unique optical properties may be harnessed in developing new materials for electronics or photonics.

Several compounds share structural similarities with 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | Benzamide structure with trifluoromethyl group | Known for anticancer properties |

| 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl | BODIPY dye structure | Exhibits strong fluorescence |

| 2-(3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl | Dioxaborolane structure | Potential use in organic synthesis |

These compounds highlight the uniqueness of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene through their differing functional groups and potential applications in various fields. The combination of multiple fluorinated groups and heterocycles sets it apart from simpler derivatives while enhancing its potential utility in advanced applications.

Purity

Exact Mass

Appearance

Storage

Dates

2. Rumin, J., Bonnefond, H., Saint-Jean, B., et al. The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae. Biotechnol. Biofuels 8, 42 (2015).